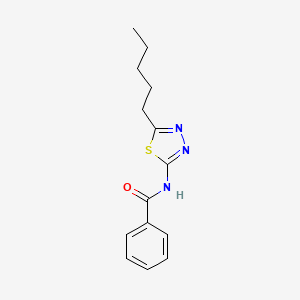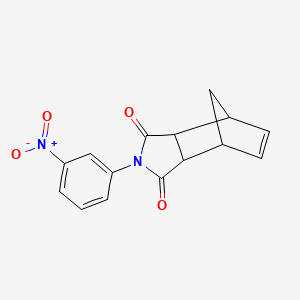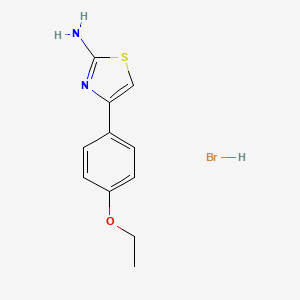![molecular formula C12H10N2O4S B15153920 4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid is an organic compound that features a pyridine ring attached to a benzenesulfonic acid moiety through a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid typically involves the reaction of pyridine-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Pyridin-2-ylcarbonyl)amino]benzoic acid
- 4-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid
- 4-[(Pyridin-4-ylcarbonyl)amino]benzoic acid
Uniqueness
4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10N2O4S |
|---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
4-(pyridine-4-carbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(9-5-7-13-8-6-9)14-10-1-3-11(4-2-10)19(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
InChI-Schlüssel |
MJHQOMUFOZXJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-N-(2-phenylethyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153844.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B15153857.png)
![1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B15153860.png)


![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153880.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B15153894.png)
![[5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone](/img/structure/B15153902.png)


![1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol](/img/structure/B15153927.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15153933.png)
![N-(2-iodophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15153937.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B15153948.png)
